molecular formula C20H24N4O7S B2933247 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868983-20-4

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2933247
CAS RN: 868983-20-4
M. Wt: 464.49
InChI Key: GOFDOTONLFBKNQ-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O7S and its molecular weight is 464.49. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis in Organic Synthesis N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide has been explored in the realm of organic synthesis, particularly in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides. This process is significant due to its chemoselectivity and the ability to tolerate a wide range of functional groups, leading to diverse N-arylation products. This approach provides a valuable tool for synthesizing complex molecules at room temperature, highlighting the compound's role in facilitating efficient and selective organic transformations (Bhunia, De, & Ma, 2022).

Synthesis of Antibiotics The compound's application extends to the synthesis of antibiotic precursors, such as the synthesis of dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis demonstrates the compound's utility in constructing complex molecular architectures through multistep synthetic routes, contributing to the development of new antibiotics (Bagley et al., 2005).

Safer Synthetic Methodologies Additionally, the compound has been involved in developing safer synthetic methodologies for preparing sulfamides. Traditional methods for preparing sulfamides often involve hazardous reagents, but the use of N-substituted oxazolidin-2-one derivatives offers a more convenient and safer alternative. This advancement in synthetic chemistry not only reduces the use of corrosive and hazardous chemicals but also opens up new avenues for large-scale preparation of sulfamides, which are valuable in various pharmaceutical applications (Borghese et al., 2006).

Electrochemical CO2 Reduction In the field of environmental chemistry, derivatives of this compound have been explored as catalysts for the electrochemical reduction of CO2. Research indicates that complexes containing pyridine moieties bound to an oxazolidine ring can catalyze CO2 reduction in various solvents, highlighting the potential of these complexes in contributing to sustainable chemistry practices by facilitating the conversion of CO2 into valuable products (Nganga et al., 2017).

Synthesis of Sulfur-containing Dipeptide Analogues The synthesis of sulfur-containing dipeptide analogues also represents an area of application. By manipulating the stereochemistry of N-2-Boc-amino alcohols, researchers have developed methods to synthesize oxazolidin-2-one derivatives with inverted stereochemistry, contributing to peptide science and expanding the toolkit for synthesizing peptide mimetics with potential biological activity (Karlsson et al., 1989).

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O7S/c1-29-16-7-6-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-3-4-8-21-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFDOTONLFBKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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